Flavor Dilution (FD) Factor Dominance in Aroma Extract Dilution Analysis (AEDA)
In an AEDA study of Laetiporus montanus submerged culture volatiles, 5-butyl-2(5H)-furanone exhibited an FD factor of 4096, the highest among 24 aroma-active compounds detected [1]. By comparison, sotolon, another potent furanone, had a substantially lower FD factor in the same analysis [1].
| Evidence Dimension | Flavor Dilution (FD) Factor |
|---|---|
| Target Compound Data | FD = 4096 |
| Comparator Or Baseline | Sotolon: FD < 4096 (exact value not specified but identified as lower); 23 other aroma compounds: FD ≤ 4096 |
| Quantified Difference | Target compound exhibited the maximum FD factor observed in the study (FD 4096). |
| Conditions | Automated Solvent Assisted Flavor Evaporation (aSAFE) extract of L. montanus submerged culture; GC-FID-O analysis. |
Why This Matters
A higher FD factor directly correlates with greater aroma potency and contribution to the overall sensory profile, making this compound a priority for flavor reconstitution and quality control applications.
- [1] Yalman, S.; Trapp, T.; Vetter, C.; Popa, F.; Fraatz, M. A. Formation of a Meat-Like Flavor by Submerged Cultivated Laetiporus montanus. Journal of Agricultural and Food Chemistry 2023, 71 (X), 10.1021/acs.jafc.3c00542. View Source
